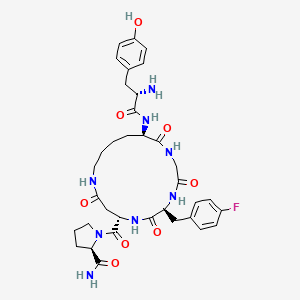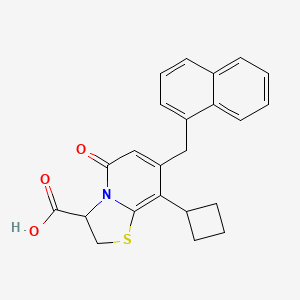
Fluorescent Brightener 134
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescent Brightener 134, also known as C.I. Fluorescent Brightener 90, is an optical brightener dye. It is widely used in various industries to enhance the brightness and whiteness of materials by absorbing ultraviolet light and re-emitting it as visible blue light . The compound has the molecular formula C34H28N10Na2O8S2 and a molecular weight of 814.76 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 134 involves multiple steps, including the condensation of specific aromatic compounds with sulfonic acid groups. The reaction conditions typically require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fluorescent Brightener 134 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the aromatic rings, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can produce halogenated or nitrated derivatives .
Scientific Research Applications
Fluorescent Brightener 134 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for labeling and tracking molecules in various chemical reactions.
Biology: Employed in fluorescence microscopy to stain and visualize biological samples.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the textile, paper, and detergent industries to enhance the brightness and whiteness of products
Mechanism of Action
The mechanism of action of Fluorescent Brightener 134 involves the absorption of ultraviolet light and the subsequent emission of visible blue light. The molecular targets and pathways involved include the aromatic rings and sulfonic acid groups that facilitate this energy transfer .
Comparison with Similar Compounds
Fluorescent Brightener 134 can be compared with other similar compounds, such as:
Calcofluor White: Another stilbene-based fluorescent brightener used in similar applications.
Fluorescent Brightener 113: A related compound with similar optical properties but different chemical structure.
Fluorescent Brightener 71 and 85: Other stilbene derivatives with comparable fluorescence characteristics.
Uniqueness: this compound is unique due to its specific molecular structure, which provides optimal fluorescence properties for various applications. Its ability to absorb UV light and emit blue light makes it particularly effective in enhancing the brightness and whiteness of materials .
Properties
Molecular Formula |
C34H28N10Na2O8S2 |
|---|---|
Molecular Weight |
814.8 g/mol |
IUPAC Name |
disodium;5-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C34H30N10O8S2.2Na/c1-51-33-41-29(35-23-9-5-3-6-10-23)39-31(43-33)37-25-17-15-21(27(19-25)53(45,46)47)13-14-22-16-18-26(20-28(22)54(48,49)50)38-32-40-30(42-34(44-32)52-2)36-24-11-7-4-8-12-24;;/h3-20H,1-2H3,(H,45,46,47)(H,48,49,50)(H2,35,37,39,41,43)(H2,36,38,40,42,44);;/q;2*+1/p-2/b14-13+;; |
InChI Key |
BDYOOAPDMVGPIQ-QDBORUFSSA-L |
Isomeric SMILES |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


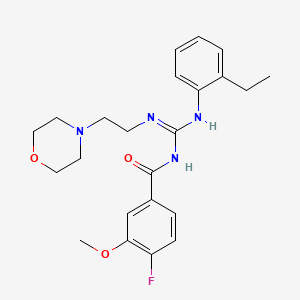


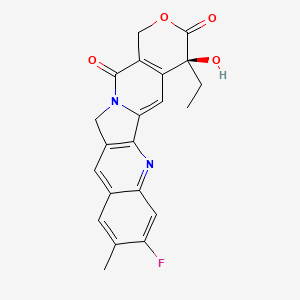
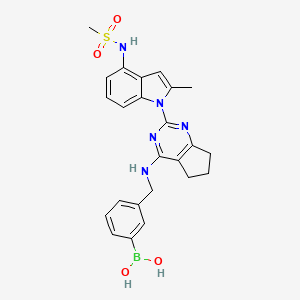
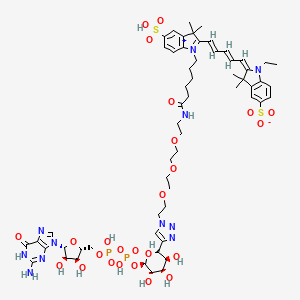
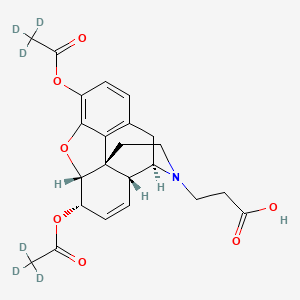
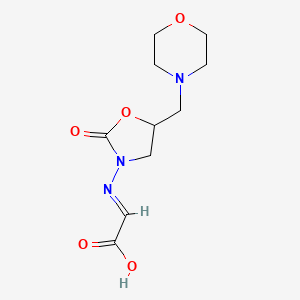

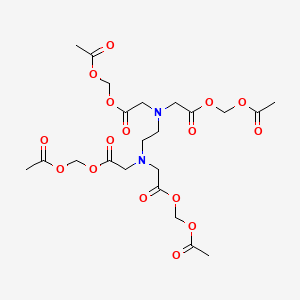
![(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide](/img/structure/B12383118.png)
![(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B12383119.png)
